![molecular formula C23H17NO3 B340407 2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid](/img/structure/B340407.png)
2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid typically involves multiple steps. One common method starts with aniline, 2-nitrobenzaldehyde, and pyruvic acid. The process includes a Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often involve the use of solvents like methanol and catalysts such as sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for better efficiency and control.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the quinoline ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential histone deacetylase inhibitor, which is crucial in cancer therapy.
Mécanisme D'action
The mechanism by which 2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid exerts its effects involves its interaction with histone deacetylases. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Shares a similar quinoline core but lacks the benzyloxy group.
2,3-Diphenylquinoline-4-carboxylic acid: Contains additional phenyl groups, which can alter its biological activity.
Uniqueness
2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid is unique due to its specific structure, which allows for strong hydrophobic interactions with residues in the active site of histone deacetylases. This structural feature contributes to its selectivity and potency as an inhibitor .
Propriétés
Formule moléculaire |
C23H17NO3 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-(4-phenylmethoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C23H17NO3/c25-23(26)20-14-22(24-21-9-5-4-8-19(20)21)17-10-12-18(13-11-17)27-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,25,26) |
Clé InChI |
XHJLZUNNYRRNSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


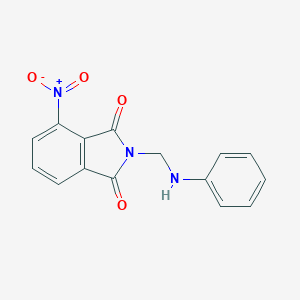


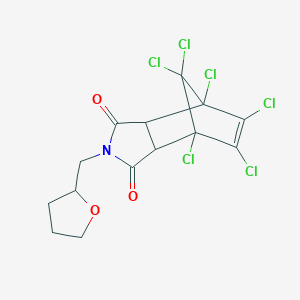
![N-[4-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetamide](/img/structure/B340331.png)

![17-(4-Chloro-2-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B340333.png)

![5,6-dichloro-2-[3-methyl-1-(morpholin-4-ylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B340338.png)
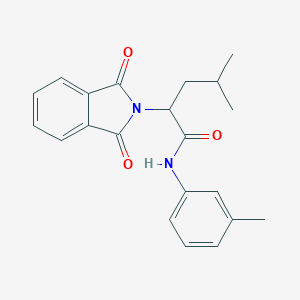
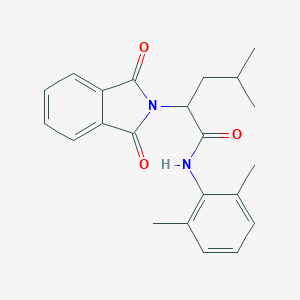
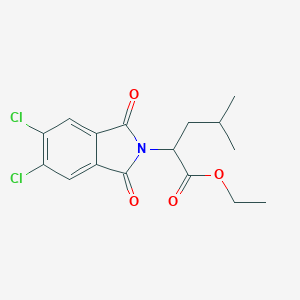
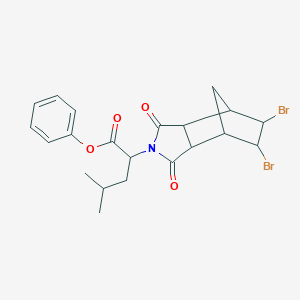
![[2-(4-Nitrophenyl)-2-oxoethyl] 2-(1,7,8,9,10,10-hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetate](/img/structure/B340347.png)
